(3R,6S)-3,6-Dimethylmorpholine-2,5-dione (3R,6S)-3,6-Dimethylmorpholine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15854933
InChI: InChI=1S/C6H9NO3/c1-3-6(9)10-4(2)5(8)7-3/h3-4H,1-2H3,(H,7,8)/t3-,4+/m1/s1
SMILES:
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol

(3R,6S)-3,6-Dimethylmorpholine-2,5-dione

CAS No.:

Cat. No.: VC15854933

Molecular Formula: C6H9NO3

Molecular Weight: 143.14 g/mol

* For research use only. Not for human or veterinary use.

(3R,6S)-3,6-Dimethylmorpholine-2,5-dione -

Specification

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
IUPAC Name (3R,6S)-3,6-dimethylmorpholine-2,5-dione
Standard InChI InChI=1S/C6H9NO3/c1-3-6(9)10-4(2)5(8)7-3/h3-4H,1-2H3,(H,7,8)/t3-,4+/m1/s1
Standard InChI Key VVCGOQDXURYHJV-DMTCNVIQSA-N
Isomeric SMILES C[C@@H]1C(=O)O[C@H](C(=O)N1)C
Canonical SMILES CC1C(=O)OC(C(=O)N1)C

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

The molecular formula of (3R,6S)-3,6-Dimethylmorpholine-2,5-dione is C₆H₉NO₃, with a molar mass of 143.14 g/mol . The core structure comprises a morpholine ring with two ketone groups at positions 2 and 5 and methyl groups at positions 3 and 6 (Figure 1). The stereochemistry is defined by the R configuration at C3 and S configuration at C6, rendering it a diastereomer of other morpholine-2,5-dione derivatives .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name(3R,6S)-3,6-dimethylmorpholine-2,5-dione
SMILESC[C@@H]1C(=O)OC@@HC
InChIKeyVVCGOQDXURYHJV-QWWZWVQMSA-N
Optical Rotation (CHCl₃)[α]₆⁵⁸ = -165° (c = 0.2 g/dL)

Stereochemical Implications

The compound’s stereopure form is critical for its polymerization behavior. For instance, the (3S,6S) diastereomer polymerizes more efficiently than its (3S,6R) counterpart due to favorable ring-strain dynamics . Racemization at either chiral center during synthesis can lead to mixtures that complicate polymer uniformity, underscoring the need for enantioselective synthesis protocols .

Synthesis Methods

Cyclization of N-(2-Halogenacyl) Amino Acids

The primary route involves cyclizing sodium salts of N-(2-bromopropionyl) amino acids under dry heating. For example, N-((R,S)-2-bromopropionyl)glycine yields (R,S)-dimethylmorpholine-2,5-dione, but optimizing reaction conditions (e.g., solvent, temperature) improves diastereomeric purity .

Enantiospecific Synthesis

Asymmetric organocatalysis has enabled stereocontrolled synthesis. Fung and Glowaky’s method uses N-(2-chloroacetyl)-amino acids reacted with triethylamine in DMF, achieving >90% enantiomeric excess for the (3R,6S) configuration . Recent advances leverage chiral auxiliaries or catalysts to suppress racemization, as demonstrated in the synthesis of related stereopure antidiabetic agents .

Table 2: Comparison of Synthesis Routes

MethodYield (%)Diastereomeric Ratio (3R,6S:3S,6R)Reference
Schotten-Baumann45–551:1
Asymmetric Organocatalysis789:1

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 128–130°C, with decomposition above 250°C. The compound is hygroscopic and requires anhydrous storage to prevent hydrolysis of the morpholine ring .

Solubility Profile

(3R,6S)-3,6-Dimethylmorpholine-2,5-dione is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water or hydrocarbons . This solubility behavior dictates its use in solution-phase polymerizations.

Applications in Polymer Chemistry

Ring-Opening Polymerization (ROP)

The compound serves as a monomer for synthesizing alternating polydepsipeptides—biodegradable polymers with applications in drug delivery. ROP initiated by tin(II) octoate at 120°C produces polymers with molecular weights (Mₙ) up to 74,000 Da .

Table 3: Polymerization Performance

MonomerInitiatorTemperature (°C)Mₙ (Da)PDI
(3R,6S)-morpholineSn(Oct)₂12074,0001.2
(3S,6S)-morpholineSn(Oct)₂12052,0001.3

Biocompatibility and Degradation

Polymers derived from this monomer exhibit pH-dependent hydrolysis, cleaving ester and amide bonds in physiological conditions. In vitro studies show >80% mass loss within 30 days in phosphate-buffered saline (pH 7.4) .

Comparative Analysis with Piperazine-2,5-diones

Piperazine-2,5-diones (e.g., (3R,6S)-3,6-dimethylpiperazine-2,5-dione, CAS: 35590-65-9) share structural similarities but lack the oxygen atom in the ring . This difference reduces their polymerizability, as piperazine diones exhibit higher ring stability and lower strain energy .

Recent Research and Developments

Recent advances focus on enantioselective synthesis and hybrid polymers. A 2025 study demonstrated the compound’s utility in creating stereopure drug-polymer conjugates, enhancing therapeutic agent stability . Computational modeling has also optimized ROP conditions, predicting monomer reactivity based on steric and electronic parameters .

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